molecular formula C16H19N3O3S3 B4749522 3-methyl-N-[[2-(thiophen-2-ylsulfonylamino)phenyl]carbamothioyl]butanamide

3-methyl-N-[[2-(thiophen-2-ylsulfonylamino)phenyl]carbamothioyl]butanamide

Cat. No.: B4749522
M. Wt: 397.5 g/mol
InChI Key: WRCWBQWULZDPHU-UHFFFAOYSA-N
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Description

3-methyl-N-[[2-(thiophen-2-ylsulfonylamino)phenyl]carbamothioyl]butanamide is a complex organic compound featuring a thiophene ring, a sulfonyl group, and a butanamide backbone

Properties

IUPAC Name

3-methyl-N-[[2-(thiophen-2-ylsulfonylamino)phenyl]carbamothioyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S3/c1-11(2)10-14(20)18-16(23)17-12-6-3-4-7-13(12)19-25(21,22)15-8-5-9-24-15/h3-9,11,19H,10H2,1-2H3,(H2,17,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCWBQWULZDPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(=S)NC1=CC=CC=C1NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[[2-(thiophen-2-ylsulfonylamino)phenyl]carbamothioyl]butanamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . This intermediate can then be further functionalized to introduce the sulfonyl and carbamothioyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[[2-(thiophen-2-ylsulfonylamino)phenyl]carbamothioyl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a thiol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce thiols.

Scientific Research Applications

3-methyl-N-[[2-(thiophen-2-ylsulfonylamino)phenyl]carbamothioyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-[[2-(thiophen-2-ylsulfonylamino)phenyl]carbamothioyl]butanamide involves its interaction with specific molecular targets. The sulfonyl and carbamothioyl groups can form hydrogen bonds with target proteins, potentially inhibiting their function. The thiophene ring can also interact with aromatic residues in the target protein, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[[2-(thiophen-2-ylsulfonylamino)phenyl]carbamothioyl]butanamide is unique due to its combination of a thiophene ring, sulfonyl group, and butanamide backbone. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methyl-N-[[2-(thiophen-2-ylsulfonylamino)phenyl]carbamothioyl]butanamide
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3-methyl-N-[[2-(thiophen-2-ylsulfonylamino)phenyl]carbamothioyl]butanamide

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